molecular formula C9H14N2O B13128694 (3-Methoxy-2-methylbenzyl)hydrazine

(3-Methoxy-2-methylbenzyl)hydrazine

Cat. No.: B13128694
M. Wt: 166.22 g/mol
InChI Key: PTBYCJLXAZCDCX-UHFFFAOYSA-N
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Description

(3-Methoxy-2-methylbenzyl)hydrazine is a substituted hydrazine derivative characterized by a benzyl core with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position. The hydrazine (-NH-NH₂) moiety is attached to the benzyl group, conferring both reducing and nucleophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylbenzyl)hydrazine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction proceeds as follows:

3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrateThis compound+Water\text{3-Methoxy-2-methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methoxy-2-methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Azines and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Methoxy-2-methylbenzyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for other hydrazine derivatives.

Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable hydrazone linkages with aldehydes and ketones, making it useful in bioconjugation techniques.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazine moiety can interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as a cross-linking agent and a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-methylbenzyl)hydrazine involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety. The compound can interact with various molecular targets, including enzymes and receptors, through these linkages. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

(A) (3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide

  • Structure : Contains a thiosemicarbazide group (-NH-CS-NH₂) instead of a free hydrazine, with a 3-hydroxy-4-methoxybenzylidene substituent.
  • Properties : The thiosemicarbazide group enhances metal-chelating ability, making it suitable for coordination chemistry. The hydroxyl group increases hydrogen bonding, improving solubility in polar solvents compared to the methoxy analogue .
  • Applications : Used in antimicrobial and antitumor studies due to its bioactive thiosemicarbazone moiety .

(B) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Structure : Features a benzodithiazine ring system with chloro and methyl substituents. The hydrazine is N-methylated, reducing its nucleophilicity.
  • Properties : Higher thermal stability (decomposes at 271–272°C) due to the rigid benzodithiazine scaffold. The sulfone groups (-SO₂) enhance oxidative stability .

(C) Methoxyfenozide (3-Methoxy-2-methylbenzoic Acid Hydrazide Derivative)

  • Structure : A hydrazide derivative with a tert-butyl group and 3,5-dimethylbenzoyl substituent.
  • Properties : Improved hydrolytic stability compared to free hydrazines. The bulky tert-butyl group sterically shields the hydrazide, reducing reactivity .
  • Applications : Commercial insecticide targeting ecdysone receptors in pests .

Physicochemical and Functional Comparisons

Property (3-Methoxy-2-methylbenzyl)hydrazine (3-Hydroxy-4-methoxybenzylidene)thiosemicarbazide N-Methyl-Benzodithiazinyl Hydrazine Methoxyfenozide
Molecular Weight ~165.2 g/mol ~225.3 g/mol ~292.8 g/mol ~368.5 g/mol
Solubility Moderate in polar solvents High (due to -OH and thiosemicarbazide) Low (rigid aromatic system) Low (hydrophobic substituents)
Thermal Stability Decomposes <200°C Stable up to 250°C Decomposes at 271–272°C Stable up to 300°C
Reactivity High (free -NH-NH₂) Moderate (chelating thiosemicarbazide) Low (N-methylation) Low (steric hindrance)
Key Applications Precursor for Schiff bases Bioactive coordination complexes Agrochemical intermediates Insecticide

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : Thiosemicarbazide derivatives () exhibit enhanced bioactivity due to sulfur’s electron-withdrawing effects, unlike the parent hydrazine .
  • Redox Applications : Free hydrazines like this compound are potent reducing agents, useful in polymer crosslinking () and electrochemical sensors () .
  • Environmental Impact: Methoxyfenozide’s stability and low reactivity make it a safer agrochemical compared to reactive hydrazines .

Research Findings and Key Differences

  • Electronic Effects : The methoxy group in this compound donates electrons via resonance, increasing the hydrazine’s nucleophilicity versus electron-withdrawing substituents (e.g., -Cl in ) .
  • Solubility Trends : Hydroxyl and thiosemicarbazide groups () improve aqueous solubility, whereas bulky tert-butyl groups () enhance lipid solubility .
  • Thermal Behavior : Aromatic fused-ring systems () and sulfone groups significantly elevate decomposition temperatures compared to aliphatic hydrazines .

Biological Activity

(3-Methoxy-2-methylbenzyl)hydrazine is a compound of increasing interest in biological research due to its potential therapeutic applications and biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound, also known as N-(3-methoxy-2-methylbenzyl)hydrazine, has the following structural formula:

C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}

This compound features a methoxy group and a hydrazine functional group, which are crucial for its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, various concentrations of the compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth in a dose-dependent manner, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

In a notable study, treatment with this compound resulted in a significant reduction in cell viability:

Cell Line IC50 (µM)
MCF-715
HeLa20

These results highlight the compound's potential as an anticancer agent and warrant further investigation into its efficacy and safety profiles.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

  • Study on Antimicrobial Activity : In an experimental setup involving mice infected with bacterial pathogens, administration of this compound significantly reduced bacterial load compared to control groups.
  • Evaluation of Anticancer Effects : A study involving xenograft models showed that tumors treated with this compound exhibited decreased growth rates and increased apoptosis markers compared to untreated controls.

Comparative Analysis

When compared to similar compounds such as hydrazones and other hydrazine derivatives, this compound shows unique properties due to its specific substituents. For instance, while many hydrazones exhibit moderate antimicrobial activity, this compound demonstrates enhanced potency against certain bacterial strains.

Comparison Table

Compound Antimicrobial Activity Anticancer Activity
This compoundHighHigh
Hydrazone AModerateLow
Hydrazone BLowModerate

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(3-methoxy-2-methylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3

InChI Key

PTBYCJLXAZCDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CNN

Origin of Product

United States

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